molecular formula C13H15FN4O2 B2590399 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide CAS No. 2034391-08-5

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide

Cat. No. B2590399
CAS RN: 2034391-08-5
M. Wt: 278.287
InChI Key: WEOHYGVPSVFAQM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Melanoma Imaging

A study by Greguric et al. (2009) explored the development of a novel radiotracer for PET melanoma imaging, highlighting the significance of incorporating fluorine into the nicotinamide ring. The tracer displayed high tumor uptake and rapid body clearance, primarily through renal excretion, demonstrating its potential for clinical trials to assess therapeutic agent responsiveness in melanoma (Greguric et al., 2009).

Corrosion Inhibition

Zhang et al. (2015) investigated novel imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds showed promising results in protecting metal surfaces from corrosion, with theoretical calculations supporting their inhibitory performance. The study highlights the potential of imidazoline-based inhibitors in industrial applications (Zhang et al., 2015).

Synthesis of Novel Molecules

Jismy et al. (2019) detailed the synthesis of fluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines through a Michael addition/intramolecular cyclization reaction. These compounds, derived from 2-amino imidazole derivatives, showcase the versatility of imidazole-based structures in creating molecules with potential biological activities (Jismy et al., 2019).

Ionic Liquids and Electrolytes

Handa et al. (2008) introduced an ionic liquid based on the bis(fluorosulfonyl)imide anion for use in electric double-layer capacitors (EDLCs). This electrolyte demonstrated high ionic conductivity and excellent rate capability, indicating its suitability for energy storage applications (Handa et al., 2008).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it continues to be an important synthon in the development of new drugs . The ongoing research in this area is likely to lead to the discovery of new compounds with diverse biological activities.

properties

IUPAC Name

3-fluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2/c14-12-9-15-2-1-11(12)13(19)17-4-7-20-8-6-18-5-3-16-10-18/h1-3,5,9-10H,4,6-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOHYGVPSVFAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)NCCOCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide

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